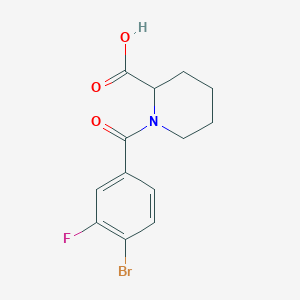

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

説明

BenchChem offers high-quality 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrFNO3/c14-9-5-4-8(7-10(9)15)12(17)16-6-2-1-3-11(16)13(18)19/h4-5,7,11H,1-3,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWYGUJPRKSDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Synthetic Utility of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the architectural precision of building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (CAS: 1283338-12-4) represents a highly functionalized, conformationally restricted intermediate. By marrying the structural rigidity of a pipecolic acid scaffold with the tunable reactivity of a halogenated benzoyl moiety, this compound has emerged as a critical module in the synthesis of targeted therapies, most notably Bruton's Tyrosine Kinase (BTK) inhibitors[1].

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic rationale in drug design, and field-proven experimental protocols for its synthesis and functionalization.

Structural & Physicochemical Profiling

The utility of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid stems from its distinct structural motifs. The piperidine-2-carboxylic acid (pipecolic acid) core provides a chiral, rigid framework that heavily influences the 3D vector of attached pharmacophores, a critical factor in optimizing protein-ligand interactions[2]. Simultaneously, the 4-bromo-3-fluorobenzoyl group offers a dual-purpose aromatic system: the fluorine atom modulates lipophilicity and metabolic stability[3], while the bromine atom serves as an essential handle for late-stage transition-metal-catalyzed cross-coupling.

Table 1: Core Physicochemical Parameters

| Parameter | Value / Description |

| IUPAC Name | 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid |

| CAS Number | 1283338-12-4 |

| Molecular Formula | C₁₃H₁₃BrFNO₃ |

| Molecular Weight | 330.15 g/mol |

| Topological Polar Surface Area (TPSA) | 56.5 Ų |

| Predicted LogP | ~2.8 (Optimal for membrane permeability) |

| pKa (Carboxylic Acid) | ~3.8 (Ionized at physiological pH) |

| Hydrogen Bond Donors | 1 (COOH) |

| Hydrogen Bond Acceptors | 4 (C=O, N-C=O, C-F) |

| Rotatable Bonds | 2 (Restricted conformational space) |

Mechanistic Rationale in Target-Directed Drug Design

The Role of Fluorine and Conformational Restriction

The strategic placement of the fluorine atom adjacent to the bromine in the aromatic ring is not arbitrary. Fluorine is the most electronegative element, and its inclusion drastically alters the electronic distribution of the molecule without imposing a significant steric penalty[3]. In drug design, this specific fluorination pattern serves two purposes:

-

Metabolic Shielding: It blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at the electron-rich positions of the phenyl ring.

-

pKa Modulation: It inductively withdraws electron density, subtly tuning the basicity of any downstream amines attached during later synthetic steps, thereby enhancing oral bioavailability[3].

Application in BTK Inhibitors

Derailed B-lymphocyte activation is a hallmark of many autoimmune diseases and B-cell malignancies. BTK is a crucial signaling node in the B-cell receptor (BCR) pathway. Inhibitors targeting BTK require highly specific 3D conformations to fit into the kinase's ATP-binding pocket. The pipecolic acid derivative acts as a rigid linker, reducing the entropic penalty upon binding. Patents from major pharmaceutical entities, such as Merck Sharp & Dohme Corp., highlight the use of these exact piperidine-2-carboxylic acid and bromofluorobenzoyl frameworks to construct potent imidazo[1,5-a]pyrazine-based BTK inhibitors[1].

BTK signaling pathway in B-cells highlighting the therapeutic target of the synthesized API.

Experimental Protocols: Synthesis and Functionalization

The following protocols outline the self-validating synthesis of the building block and its subsequent downstream functionalization.

Protocol 1: Standardized Amide Coupling Synthesis

Objective: Synthesize 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid while preserving the stereochemical integrity of the C2 chiral center.

Causality Check: Piperidine-2-carboxylic acid is a sterically hindered secondary amine. Standard coupling reagents like EDC/HOBt often result in sluggish reactions and significant epimerization. We utilize HATU , which forms a highly reactive 7-azabenzotriazole active ester, accelerating the coupling and maintaining enantiomeric excess.

Step-by-Step Methodology:

-

Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-bromo-3-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Add piperidine-2-carboxylic acid (1.0 eq) to the activated mixture. Stir continuously at room temperature for 12 hours. Monitor via LC-MS.

-

Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with 1M aqueous HCl. Crucial Step: The acidic wash ensures the product's carboxylic acid remains protonated, driving it entirely into the organic layer while removing basic DMF and DIPEA salts.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure building block.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Utilize the aryl bromide handle to attach an extended pharmacophore via C-C bond formation.

Causality Check: Palladium(0) catalysts are highly susceptible to oxidation by dissolved O₂. Rigorous degassing is mandatory to prevent catalyst deactivation and homocoupling of the boronic acid.

Step-by-Step Methodology:

-

Preparation: In a Schlenk tube, combine 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (1.0 eq), an aryl boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three consecutive freeze-pump-thaw cycles to rigorously exclude oxygen.

-

Reaction: Backfill with argon, seal the tube, and heat to 90°C for 8 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the advanced intermediate via preparative reversed-phase HPLC.

Step-by-step synthetic workflow from raw materials to the advanced API scaffold.

Analytical Characterization & Validation Traps

When validating the synthesized 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid, bench chemists must be aware of specific spectroscopic phenomena to avoid false negative purity assessments.

-

Nuclear Magnetic Resonance (NMR) Rotamers: In ¹H and ¹³C NMR spectroscopy, the compound will exhibit signal duplication at room temperature. The tertiary amide bond (N-C=O) possesses partial double-bond character, restricting free rotation. Because the piperidine ring is unsymmetrical, this results in distinct cis and trans conformers that exchange slowly on the NMR timescale. Do not mistake these duplicated peaks for impurities. To self-validate, elevate the NMR probe temperature to 80°C in DMSO-d₆; the signals will coalesce into a single set of peaks, confirming the compound's purity.

-

Mass Spectrometry (LC-MS): Under positive Electrospray Ionization (ESI+), the compound will display a classic isotopic signature. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the mass spectrum will show twin [M+H]⁺ peaks of equal intensity at m/z 330 and 332, definitively confirming the successful incorporation of the bromo-aromatic handle.

References

- Merck Sharp & Dohme Corp.

- Chemical Society Reviews (RSC Publishing) DOI:10.

- Journal of Molecular Structure 1268(12)

Sources

Application Note: Synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Peptidomimetics, Small-Molecule Therapeutics, and Late-Stage Functionalization Building Blocks

Introduction & Strategic Overview

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is a highly versatile, conformationally restricted N-acylated building block. It is frequently utilized in the development of targeted therapeutics, including PARP and factor Xa inhibitors. The piperidine-2-carboxylic acid (pipecolic acid) core provides critical structural rigidity, while the 4-bromo-3-fluorobenzoyl moiety serves as a robust handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

To synthesize this target with high atom economy and scalability, we employ a modified Schotten-Baumann N-acylation strategy. This approach avoids expensive coupling reagents (like HATU or EDCI) and minimizes the risk of racemization, making it the industry standard for the robust acylation of amino acids.

Mechanistic Causality: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to understand that a protocol is not just a list of instructions, but a carefully balanced thermodynamic and kinetic system.

-

The Role of the Aqueous Base: Pipecolic acid exists as a zwitterion in neutral aqueous solutions. By dissolving the amino acid in an excess of 10% aqueous sodium hydroxide (NaOH), we achieve two critical outcomes. First, the carboxylic acid ( pKa≈2.2 ) is deprotonated to a water-soluble sodium carboxylate, preventing it from acting as a competing nucleophile. Second, the secondary amine ( pKa≈10.7 ) is kept in its free, highly nucleophilic state, while the base neutralizes the stoichiometric hydrochloric acid (HCl) byproduct generated during the reaction .

-

The Biphasic Interface: Utilizing a Tetrahydrofuran (THF)/Water mixture creates a biphasic interface. The highly electrophilic 4-bromo-3-fluorobenzoyl chloride remains predominantly in the organic phase, shielding it from rapid, wasteful hydrolysis by the aqueous hydroxide ions. The N-acylation occurs efficiently at the solvent interface, driven by vigorous mechanical stirring .

-

Stereochemical Integrity: Because this biphasic system does not require auxiliary coupling reagents, the risk of racemization via oxazolone intermediate formation is significantly mitigated, preserving the chiral integrity of the starting L-pipecolic acid .

Experimental Workflow Visualization

Figure 1: Biphasic Schotten-Baumann workflow for N-acylation of pipecolic acid.

Quantitative Data & Reagent Specifications

Table 1: Reaction Stoichiometry and Reagent Table

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |

| L-Pipecolic acid | 129.16 | 1.0 | 1.29 g | 10.0 mmol |

| 4-Bromo-3-fluorobenzoyl chloride | 237.45 | 1.1 | 2.61 g | 11.0 mmol |

| Sodium Hydroxide (10% aq) | 40.00 | 2.5 | 10.0 mL | 25.0 mmol |

| Tetrahydrofuran (THF, Anhydrous) | 72.11 | - | 10.0 mL | - |

| Hydrochloric Acid (1M aq) | 36.46 | to pH 2.0 | ~15.0 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | - | 3 × 20 mL | - |

Step-by-Step Protocol: A Self-Validating System

This protocol is designed to be self-validating. At each critical juncture, specific observable metrics are provided to ensure the reaction is proceeding correctly.

Step 1: Preparation of the Aqueous Amine In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-pipecolic acid (1.29 g, 10.0 mmol) in 10 mL of 10% aqueous NaOH.

-

Self-Validating Check: The solution must become completely clear. Any residual cloudiness indicates incomplete dissolution and salt formation.

Step 2: Cooling and Organic Phase Addition Cool the aqueous solution to 0–5 °C using an ice-water bath. In a separate vial, dissolve 4-bromo-3-fluorobenzoyl chloride (2.61 g, 11.0 mmol) in 10 mL of anhydrous THF.

Step 3: Biphasic Schotten-Baumann Coupling Add the THF solution dropwise to the vigorously stirring aqueous solution over a period of 15 minutes.

-

Field-Proven Insight: Vigorous stirring (≥ 800 RPM) is non-negotiable. The reaction occurs at the biphasic interface; poor stirring will lead to acyl chloride hydrolysis rather than product formation.

-

Self-Validating Check: Test the pH of the aqueous layer using indicator paper immediately after the addition. The pH must remain > 10. If the pH drops below 9, the amine will protonate and stall the reaction. Add additional 10% NaOH dropwise if necessary.

Step 4: Reaction Maturation Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2–4 hours.

-

Self-Validating Check: Monitor via TLC (Eluent: DCM/MeOH 9:1, Ninhydrin stain). The starting pipecolic acid will stain intensely purple/red. The reaction is complete when this baseline spot is entirely consumed.

Step 5: Aqueous Workup and Acidification Transfer the mixture to a separatory funnel and wash with 15 mL of diethyl ether to remove unreacted acyl chloride and non-polar organic impurities. Discard the ether layer. Return the basic aqueous layer to an Erlenmeyer flask and carefully acidify to pH ~2.0 using 1M HCl while stirring.

-

Self-Validating Check: Acidification protonates the newly formed N-acyl carboxylate salt. You must observe immediate precipitation or the formation of a thick, cloudy emulsion, visually confirming the generation of the lipophilic target molecule.

Step 6: Extraction and Isolation Extract the acidified aqueous phase with Ethyl Acetate (3 × 20 mL). Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

Step 7: Purification Purify the crude residue by recrystallization from EtOAc/Hexanes (or via flash column chromatography) to yield the final product.

Expected Analytical Data

To verify the success of your synthesis, compare your isolated product against the standard analytical parameters outlined below.

Table 2: Expected Analytical Characterization

| Parameter | Expected Result | Analytical Purpose |

| Physical State | White to off-white crystalline solid | Visual confirmation of purity post-recrystallization. |

| Yield | 75% – 85% | Process efficiency and mass balance metric. |

| LC-MS (ESI+) | m/z 330.0 / 332.0[M+H]+ | Confirms product mass. The 1:1 isotopic doublet is diagnostic for the presence of a single Bromine atom. |

| 1H NMR (DMSO-d6) | Multiplets at 1.2–2.2 ppm (piperidine), 7.2–7.8 ppm (aromatic) | Structural confirmation of the intact piperidine core and the functionalized aromatic ring. |

| TLC (DCM:MeOH 9:1) | Rf≈0.4 (UV active, Ninhydrin negative) | Confirms complete consumption of the secondary amine and formation of the UV-active amide. |

References

-

Preparation of N-acyl derivatives of amino acids from acyl chlorides and amino acids. Taylor & Francis Online. URL: [Link]

-

Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis in the Synthesis of Capecitabine. ACS Publications (Organic Process Research & Development). URL:[Link]

-

Enantioselective lipase-catalyzed reactions of methyl pipecolinate: Transesterification and N-acylation. ResearchGate. URL:[Link]

Application Notes & Protocols: Leveraging 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic Acid for Advanced Peptidomimetic Drug Design

Introduction: Engineering Peptides Beyond Nature's Blueprint

In the quest for novel therapeutics, peptides offer a compelling combination of high potency and specificity, particularly for challenging targets like protein-protein interactions (PPIs).[1][2] However, the clinical translation of natural peptides is often hampered by inherent weaknesses, including poor metabolic stability, low oral bioavailability, and conformational flexibility that leads to diminished binding affinity.[3][4] Peptidomimetic chemistry seeks to overcome these limitations by designing molecules that retain the critical pharmacophoric elements of a peptide while incorporating non-natural structural features to enhance drug-like properties.[4][5]

A powerful strategy in this endeavor is the incorporation of conformationally constrained amino acids.[3][6] By restricting the torsional angles of the peptide backbone or side chains, we can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and often leading to significant gains in potency and selectivity.[3][7][8] This guide details the application of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid , a novel, non-natural amino acid analogue, as a sophisticated building block for engineering next-generation peptidomimetics.

Scientific Rationale: The Strategic Advantage of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic Acid

This unique building block offers a trifecta of desirable features for peptidomimetic design: a rigid scaffold, a functionalized aromatic moiety, and the potential for unique intermolecular interactions.

-

Conformational Constraint: The piperidine-2-carboxylic acid core serves as a rigid proline analogue. Proline's cyclic structure is well-known for inducing turns and restricting the conformational space of the peptide backbone.[3] The incorporation of this building block is hypothesized to enforce a specific, predictable local geometry, which is a critical first step in mimicking secondary structures like β-turns, often found at the heart of protein-protein interaction interfaces.[9]

-

Halogen-Driven Interactions: The presence of bromine and fluorine atoms on the benzoyl group is a key design element. Halogenation can significantly enhance the binding affinity and specificity of a ligand through several mechanisms.[10][11] It increases lipophilicity, which can be crucial for engaging with hydrophobic pockets on a target protein.[12][13] Furthermore, bromine can act as a halogen bond donor, a non-covalent interaction with Lewis bases (e.g., backbone carbonyls, hydroxyl groups) on the receptor that can be as strong as a conventional hydrogen bond, providing an additional anchor point for the peptidomimetic.[10]

-

Modulation of Aromatic Interactions: The electron-withdrawing nature of the fluorine and bromine atoms modifies the quadrupole moment of the phenyl ring, influencing its ability to participate in π-π or cation-π stacking interactions with residues like phenylalanine, tyrosine, or tryptophan on the target protein. This provides a subtle but powerful tool for fine-tuning binding interactions.[10]

The combination of these features makes 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid an exemplary tool for designing inhibitors of "undruggable" targets, where large, flat protein surfaces demand ligands with well-defined three-dimensional structures and diverse interaction capabilities.[1]

Physicochemical Properties and Data

A summary of the key properties for 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is provided below. This data is essential for planning its use in solid-phase peptide synthesis (SPPS), including calculating molar equivalents and understanding its solubility characteristics.

| Property | Value | Source |

| IUPAC Name | 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid | Chemspace |

| Molecular Formula | C₁₃H₁₃BrFNO₃ | Chemspace[14] |

| Molecular Weight | 330.15 g/mol | Sigma-Aldrich[15], Sapphire Bioscience[16] |

| CAS Number | 1283338-12-4, 1090406-84-0 | Chemspace[14] |

| Physical Form | Powder | Sigma-Aldrich[15] |

| Canonical SMILES | C1CCN(C(C1)C(=O)O)C(=O)C2=CC(=C(C=C2)F)Br | PubChemLite |

| InChI Key | IXWYGUJPRKSDMS-UHFFFAOYSA-N | Chemspace[14] |

Visualization of Key Structures and Workflows

To facilitate understanding, the following diagrams illustrate the chemical structure of the building block, the workflow for its incorporation into a peptide, and a conceptual model of its interaction with a target protein.

Caption: Chemical structure of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

Caption: Conceptual model of peptidomimetic binding interactions.

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and evaluation of peptidomimetics incorporating 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines a manual synthesis cycle on a 0.1 mmol scale. The unique structure of the title compound necessitates robust coupling conditions to overcome potential steric hindrance. [17] Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Building Block: Fmoc-protected 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

-

Standard Fmoc-protected amino acids

-

Capping Solution: 10% Acetic Anhydride, 5% DIEA in DMF (v/v)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

-

Resin Preparation: a. Place the resin (0.1 mmol) in a fritted reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain. [17]

-

Fmoc Deprotection (for the preceding amino acid): a. Add 5 mL of Deprotection Solution to the resin and agitate for 5 minutes. Drain. b. Repeat step 2a once more for a total deprotection time of 10 minutes. c. Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic Acid:

-

Rationale: Due to the bulky N-acyl group and the secondary amine nature of the piperidine, a potent coupling reagent like HATU is essential for efficient acylation. A pre-activation step ensures the formation of the highly reactive acyl-OAt ester. a. In a separate vial, dissolve the Fmoc-protected building block (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF. b. Add DIEA (0.8 mmol, 8 eq.) to the activation mixture. c. Allow the solution to pre-activate for 5-10 minutes at room temperature. d. Add the activated mixture to the deprotected resin. Agitate for 2-4 hours at room temperature. e. Optional: Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

-

Capping (Optional but Recommended):

-

Rationale: To block any unreacted N-terminal amines and prevent the formation of deletion sequences, which simplifies final purification. a. Add 5 mL of Capping Solution to the resin and agitate for 20 minutes. b. Drain and wash with DMF (3 x 1 min).

-

-

Chain Elongation: a. Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: a. After the final Fmoc deprotection and washing, dry the resin under vacuum. b. Add 5 mL of the Cleavage Cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide. d. Centrifuge, decant the ether, and dry the crude peptide pellet.

Protocol 2: Characterization of the Crude Peptidomimetic

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Purpose: To assess the purity of the crude peptide and to purify it.

-

System:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in H₂O.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The halogenated aromatic group will increase the hydrophobicity, likely requiring a higher percentage of ACN for elution compared to a non-modified peptide.

-

Detection: UV at 220 nm and 280 nm.

-

B. Mass Spectrometry (MS)

-

Purpose: To confirm the identity of the synthesized peptidomimetic by verifying its molecular weight.

-

Method: Electrospray Ionization (ESI) is typically used.

-

Procedure: Dissolve a small sample of the crude or purified peptide in a suitable solvent (e.g., 50% ACN/H₂O) and infuse it into the mass spectrometer.

-

Data Analysis: Compare the observed m/z value with the calculated theoretical mass of the expected product. Look for the [M+H]⁺ ion and other common adducts.

Protocol 3: Biophysical Assay - Competitive Fluorescence Polarization (FP)

This protocol describes a hypothetical assay to determine the binding affinity (e.g., Ki or IC₅₀) of the newly synthesized peptidomimetic for a target protein.

Principle: This assay measures the ability of the synthesized peptidomimetic (the "competitor") to displace a known fluorescently-labeled peptide ligand ("tracer") from the target protein. When the tracer is bound to the large protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When displaced by the competitor, the free tracer tumbles rapidly, leading to low polarization.

Materials:

-

Purified target protein.

-

Fluorescently-labeled tracer peptide (known to bind the target).

-

Synthesized peptidomimetic inhibitor.

-

Assay Buffer (e.g., PBS with 0.01% Tween-20).

-

Microplate reader with polarization optics.

Procedure:

-

Determine Optimal Tracer and Protein Concentrations: First, perform a saturation binding experiment by titrating the tracer against a fixed concentration of the protein to determine the Kᴅ and the optimal concentrations that give a stable, high-polarization window.

-

Set up Competition Assay Plate: a. In a 384-well black plate, add a fixed concentration of the target protein and the fluorescent tracer to all wells (except controls). b. Create a serial dilution of the synthesized peptidomimetic inhibitor (e.g., from 100 µM to 1 pM) and add it to the wells. c. Include control wells:

- Tracer only (for minimum polarization).

- Tracer + Protein (for maximum polarization).

-

Incubation and Measurement: a. Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 60 minutes). b. Measure the fluorescence polarization on the microplate reader.

-

Data Analysis: a. Plot the polarization values against the logarithm of the competitor concentration. b. Fit the resulting sigmoidal curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to displace 50% of the bound tracer. c. The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kᴅ of the tracer is known.

Conclusion and Future Perspectives

The strategic incorporation of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid represents a sophisticated approach to modern peptidomimetic design. By combining conformational rigidity with the nuanced effects of halogenation, this building block provides a powerful tool to create potent and selective modulators of challenging biological targets. The protocols outlined herein offer a comprehensive roadmap from chemical synthesis to biophysical evaluation, empowering researchers to explore the vast potential of this and similar non-natural amino acids in the development of next-generation therapeutics.

References

-

Hruby, V. J., et al. Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles. PMC. Available from: [Link]

-

Balboni, G., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available from: [Link]

-

Current Pharmaceutical Design. (2020). Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development. Available from: [Link]

-

ACS Medicinal Chemistry Letters. (2018). Peptidomimetics for Targeting Protein–Protein Interactions between DOT1L and MLL Oncofusion Proteins AF9 and ENL. ACS Publications. Available from: [Link]

-

Ubach, A. (2012). DESIGNING PEPTIDOMIMETICS. UPCommons. Available from: [Link]

-

Tourwé, D., et al. Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. Available from: [Link]

-

Azzarito, V., et al. (2014). Tailoring Peptidomimetics for Targeting Protein–Protein Interactions. AACR Journals. Available from: [Link]

-

Wilson, A. J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. MDPI. Available from: [Link]

-

Nevola, L. & Giralt, E. (2017). Peptides and peptidomimetics as regulators of protein-protein interactions. PMC. Available from: [Link]

-

O'Donnell, M. J., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Available from: [Link]

-

Pira, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available from: [Link]

-

Pira, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. Available from: [Link]

-

Royal Society of Chemistry. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC. Available from: [Link]

-

Hansen, T., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. PMC. Available from: [Link]

-

Hansen, T., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Publications. Available from: [Link]

-

ACS Publications. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Available from: [Link]

-

Chemspace. 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. Available from: [Link]

-

Yoo, B. (2010). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. Available from: [Link]

Sources

- 1. Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid - C13H13BrFNO3 | CSSB00000763491 [chem-space.com]

- 15. 1-(4-bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid | 1281975-40-3 [sigmaaldrich.com]

- 16. Sapphire Bioscience [sapphirebioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Selection of Amide Coupling Reagents for 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Introduction: The Central Role of Amide Coupling in Modern Synthesis

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] Its prevalence in pharmaceuticals, natural products, and peptides underscores the continuous need for robust, efficient, and selective synthetic methodologies.[3] The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction under mild conditions.[1] This is achieved through a diverse arsenal of "coupling reagents," each with a distinct mechanism, reactivity profile, and application scope.

This guide focuses on the strategic selection and application of coupling reagents for a structurally demanding substrate: 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid . This molecule presents a unique set of challenges, primarily due to the significant steric hindrance around the carboxylic acid at the C2 position of the piperidine ring, which is itself N-acylated. Understanding these challenges is paramount to selecting a reagent that ensures high conversion, minimizes side reactions, and preserves stereochemical integrity.

Analysis of the Substrate: Navigating Steric Hindrance

The primary obstacle in forming an amide bond with 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is steric hindrance. The carboxylic acid is positioned on a chiral center adjacent to the piperidine nitrogen, which is substituted with a bulky 4-bromo-3-fluorobenzoyl group. This N-acyl group restricts conformational flexibility and shields the carboxylic acid, making it less accessible to both the activating reagent and the incoming amine nucleophile.

Such sterically demanding couplings often lead to:

-

Slow reaction rates: Standard coupling reagents may be too slow to be practical.[4]

-

Low yields: Incomplete conversion is common, complicating purification.

-

Side reactions: Forcing conditions (e.g., high temperatures) can lead to decomposition or epimerization at the C2 position.

Therefore, the choice of coupling reagent must move beyond standard options to more potent and specialized systems designed to overcome these steric barriers.[5][6]

A Comparative Analysis of Key Coupling Reagent Classes

The selection of a coupling reagent is a critical decision that balances reactivity, cost, byproduct management, and the potential for side reactions. For the target substrate, we will consider four major classes of reagents.

Carbodiimides (e.g., EDC)

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents in organic synthesis.[7]

-

Mechanism: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate. This intermediate can be directly attacked by the amine or, more commonly, intercepted by an additive like N-hydroxybenzotriazole (HOBt) to form a more stable and less racemization-prone active ester.[7][8][9] The amine then reacts with this active ester to yield the amide.[10]

-

Advantages: EDC is cost-effective, and its urea byproduct is water-soluble, simplifying purification via aqueous workup.[7]

-

Limitations: For sterically hindered substrates like our target, the formation of the O-acylisourea and its subsequent reaction with the amine can be sluggish, often resulting in low yields.[4] There is also a risk of epimerization.

Uronium/Aminium Salts (e.g., HATU, COMU)

This class of reagents, including HATU, HBTU, and COMU, represents the gold standard for challenging couplings.[11][12]

-

Mechanism: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate attacks the uronium salt to rapidly generate a highly reactive active ester.[13][14] For HATU, this is a 7-azabenzotriazole (OAt) ester, which is exceptionally reactive due to a neighboring group effect from the pyridine nitrogen that stabilizes the transition state of aminolysis.[11][15][16]

-

Advantages: Extremely high reactivity and fast kinetics, making them ideal for sterically hindered substrates.[5][15] The inclusion of the HOAt moiety in HATU significantly suppresses racemization.[13] COMU is a third-generation uronium reagent that is safer than benzotriazole-based reagents and highly effective.[12][17][18]

-

Limitations: Higher cost compared to carbodiimides. A potential side reaction is the guanidinylation of the primary amine if the coupling reagent is used in large excess.[13][19]

Phosphonium Salts (e.g., PyBOP)

Phosphonium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective for difficult couplings.

-

Mechanism: Similar to uronium salts, they react with the carboxylate to form a reactive OBt-active ester.

-

Advantages: High reactivity, comparable to uronium salts. They do not cause the guanidinylation side reaction, which can be an advantage in sluggish reactions requiring an excess of reagent.[19]

-

Limitations: The byproduct, phosphine oxide, can sometimes complicate purification. The cost is also a consideration.

Phosphonic Anhydrides (e.g., T3P®)

Propanephosphonic acid anhydride (T3P®) is a versatile and process-friendly reagent.

-

Mechanism: The carboxylate attacks T3P® to form a mixed phosphonic anhydride intermediate. This highly activated species readily reacts with the amine to form the amide bond.[20][21][22]

-

Advantages: Excellent safety profile (non-toxic, non-allergenic).[23] The byproducts are water-soluble, allowing for a simple aqueous workup.[21][24] It is known for having a very low risk of epimerization, making it a reagent of choice for substrates with stereocenters.[23][24]

-

Limitations: Requires stoichiometric amounts of base. While highly effective, its performance relative to HATU on extremely hindered systems must be evaluated on a case-by-case basis.

Data Presentation: Reagent Selection Matrix

The table below summarizes the key characteristics of each reagent class to guide selection for the coupling of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

| Feature | EDC/HOBt | HATU | PyBOP | T3P® |

| Reactivity (Hindered Substrates) | Low to Moderate | Very High | High | High |

| Racemization Risk | Moderate | Very Low | Low | Very Low |

| Byproduct Removal | Easy (Water Wash) | Easy (Water Wash) | Moderate (Chromatography) | Easy (Water Wash) |

| Key Side Reactions | Epimerization, N-acylurea | Guanidinylation (if in excess) | None common | None common |

| Relative Cost | Low | High | High | Moderate |

| Recommendation for Topic | Not recommended | Highly Recommended | Recommended | Highly Recommended |

Visualization of Key Concepts and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of workflows and chemical transformations.

Caption: A decision workflow for selecting the appropriate amide coupling reagent.

Caption: The two-stage mechanism of carboxylic acid activation and aminolysis by HATU.

Detailed Experimental Protocols

The following protocols are tailored for the solution-phase coupling of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Coupling (High-Efficiency Method)

Principle: This protocol utilizes HATU, a highly efficient uronium salt, to form a reactive OAt-active ester in situ, which rapidly couples with the amine. This method is ideal for overcoming the steric hindrance of the substrate.[13][15]

Materials:

-

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

-

Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

-

Add HATU (1.1 equiv) to the solution and stir.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add DIPEA (2.5 equiv) dropwise to the stirring solution. The solution may turn yellow.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Troubleshooting:

-

Low Conversion: If the reaction stalls, consider a "double coupling" by adding a second portion of activated acid.[5] For extremely difficult cases, pre-activating the acid with HATU and DIPEA for 5-10 minutes before adding the amine can be beneficial.[13]

-

Guanidinylation Side Product: If LC-MS shows a mass corresponding to the amine + 137, this indicates guanidinylation. Reduce the equivalents of HATU to 1.05 and ensure the amine is not left with excess HATU for extended periods.

Protocol 2: T3P®-Mediated Coupling (Process-Friendly Method)

Principle: This protocol uses T3P®, a cyclic phosphonic anhydride, as the activating agent. It is known for its mild conditions, low epimerization, and simple workup due to water-soluble byproducts.[23][24]

Materials:

-

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P® (50% solution in ethyl acetate or DMF, 1.5 equiv)

-

Pyridine or Triethylamine (TEA) (3.0 - 4.0 equiv)

-

Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

-

Standard workup reagents

Step-by-Step Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous ethyl acetate.

-

Add the base (e.g., pyridine, 3.0 equiv).

-

Cool the mixture to 0 °C.

-

Slowly add the T3P® solution (1.5 equiv) dropwise via syringe over 15-20 minutes. The reaction is often exothermic.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor reaction completion by TLC or LC-MS.

Work-up and Purification:

-

Quench the reaction by adding water or a saturated solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 1M HCl (if a basic amine like pyridine was used), followed by saturated NaHCO₃ and brine.

-

The phosphonic acid byproducts are highly water-soluble and will be removed in the aqueous washes.[21][24]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography if necessary.

Troubleshooting:

-

Sluggish Reaction: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate the reaction rate.[24]

-

Byproduct Concerns: Ensure thorough aqueous washes are performed to completely remove the T3P® byproducts, as they can interfere with subsequent reactions.[20]

Conclusion

For the challenging amide coupling of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid, standard reagents like EDC are likely to be inefficient due to severe steric hindrance. The use of high-potency uronium salts like HATU or modern alternatives like COMU is strongly recommended for achieving high yields and rapid reaction kinetics while minimizing racemization.[11][13][15] Alternatively, the phosphonic anhydride reagent T3P® offers a robust, safe, and scalable method with an exceptionally simple workup, making it an excellent choice for process development and scale-up campaigns.[23][24] The selection between these powerful reagents will ultimately depend on a balance of cost, desired reaction time, and specific purification constraints.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130.

- Perrin, C. L., & Nielson, J. B. (1997). "Strong" hydrogen bonds in chemistry and biology. Annual review of physical chemistry, 48(1), 511-544.

-

Organic Chemistry Tube. (2023). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Organic Chemistry Portal. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Retrieved from [Link]

-

Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

Augustine, J. K., et al. (2017). Stereochemical Aspects of T3P Amidations. Organic Process Research & Development, 21(3), 413-421. [Link]

-

El-Faham, A., et al. (2010). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]

-

Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. [Link]

-

Curia Global. (2024). Understanding T3P® from start to finish. Retrieved from [Link]

-

Jadhav, S. B., et al. (2019). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

-

Scola, P. M., et al. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(6), 1744-1747. [Link]

-

AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

-

Nielsen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11456-11463. [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5739. [Link]

-

ResearchGate. (n.d.). Amidic conjugation of N-acyl-2-piperidones biased towards lactam carbonyl carbon. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Chemspace. (n.d.). 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Retrieved from [Link]

-

Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

-

Reddit. (2023). Choosing amide coupling agent. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hepatochem.com [hepatochem.com]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. peptidechemistry.org [peptidechemistry.org]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 16. HATU - Wikipedia [en.wikipedia.org]

- 17. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 21. youtube.com [youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 24. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

The Strategic Utility of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic Acid in Modern Drug Discovery: A Guide for the Medicinal Chemist

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the intricate landscape of pharmaceutical research, the identification and utilization of versatile chemical building blocks are paramount to the efficient discovery of novel therapeutic agents. 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid emerges as a particularly valuable scaffold, strategically functionalized to offer medicinal chemists a trifecta of synthetic handles for molecular elaboration. This compound synergistically combines the conformational constraint of a piperidine ring, a key feature in many successful drugs, with the electronic modulation of a fluorinated aromatic system and the reactive potential of both a carboxylic acid and an aryl bromide.[1]

The piperidine moiety is a ubiquitous structural motif in a vast number of approved pharmaceuticals, prized for its ability to orient substituents in three-dimensional space and to improve pharmacokinetic properties.[2] The carboxylic acid at the 2-position provides a convenient and highly reactive site for the construction of amide libraries, one of the most common linkages in medicinal chemistry.[3] Simultaneously, the 4-bromo-3-fluorobenzoyl group offers a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, or amino substituents.[3] The fluorine atom further allows for the fine-tuning of electronic properties and can enhance metabolic stability and binding affinity. This multi-faceted reactivity profile makes 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid an exemplary building block for the synthesis of compound libraries aimed at a diverse range of biological targets.

This guide provides a comprehensive overview of the applications of this building block, complete with detailed protocols for its synthesis, characterization, and subsequent derivatization, designed to empower researchers in their quest for the next generation of medicines.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use. The table below summarizes key properties for 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

| Property | Value |

| Molecular Formula | C₁₃H₁₃BrFNO₃ |

| Molecular Weight | 330.15 g/mol |

| CAS Number | 1283338-12-4 |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol |

Expected NMR Spectroscopic Data

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 7.20 - 7.80 | m | 3H |

| Piperidine CH (α to COOH) | 4.80 - 5.20 | m | 1H |

| Piperidine CH₂ (α to N) | 3.00 - 3.80 | m | 2H |

| Piperidine CH₂ | 1.50 - 2.20 | m | 6H |

| Carboxylic Acid OH | 9.00 - 12.00 | br s | 1H |

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (Amide) | 168.0 - 172.0 |

| Carbonyl (Carboxylic Acid) | 173.0 - 178.0 |

| Aromatic C-Br | 115.0 - 120.0 |

| Aromatic C-F | 155.0 - 160.0 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C | 110.0 - 140.0 |

| Piperidine C (α to COOH) | 55.0 - 60.0 |

| Piperidine C (α to N) | 40.0 - 50.0 |

| Piperidine C | 20.0 - 30.0 |

Synthetic Protocol: Preparation of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

The synthesis of the title compound can be readily achieved through the acylation of piperidine-2-carboxylic acid with 4-bromo-3-fluorobenzoyl chloride. This is a standard amide bond formation reaction.

Workflow for Synthesis

Sources

- 1. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, offering improvements in stability, potency, and functionality.[1][2][] Solid-phase peptide synthesis (SPPS) stands as the cornerstone technique for the assembly of these modified peptides.[1][4] This guide provides detailed application notes and experimental protocols for the successful integration of the non-canonical building block, 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid, into peptide sequences via Fmoc-based SPPS.

The introduction of this specific constrained cyclic amino acid analogue can significantly influence the conformation of the resulting peptide, a key determinant of biological activity. The 4-bromo-3-fluorobenzoyl moiety offers a unique handle for further chemical modification or for probing molecular interactions. However, the inherent steric bulk of this building block presents challenges to standard SPPS protocols, necessitating careful optimization of coupling conditions to achieve high-fidelity peptide synthesis.[5][6]

Core Principles and Strategic Considerations

The fundamental workflow of SPPS, involving iterative cycles of deprotection, coupling, and washing, remains the same when incorporating 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.[1][7] However, its unique structure demands special attention to the following aspects:

-

Steric Hindrance: The bulky N-aroyl substituent on the piperidine ring significantly hinders the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain. This necessitates the use of highly efficient coupling reagents and potentially longer reaction times or microwave-assisted coupling.[5][6]

-

Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink amide resin is suitable, while a 2-chlorotrityl chloride resin is recommended for a C-terminal carboxylic acid.[8]

-

Coupling Reagent Selection: Standard carbodiimide-based coupling agents may prove inefficient.[5] More potent phosphonium or aminium salts, such as HATU, HCTU, or PyBOP, are recommended to overcome the steric barrier and ensure efficient amide bond formation.[9]

-

Cleavage from Solid Support: The final step of releasing the peptide from the resin and removing side-chain protecting groups is typically achieved with a strong acid, such as trifluoroacetic acid (TFA).[10][11] The stability of the 4-bromo-3-fluorobenzoyl group under these conditions is a key consideration.

Experimental Workflow for Incorporation

The following diagram illustrates the key steps for the successful incorporation of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid into a peptide sequence using Fmoc-SPPS.

Figure 1. Step-by-step workflow for solid-phase peptide synthesis incorporating the target unnatural amino acid.

Detailed Protocols

The following protocols are designed for manual solid-phase synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[8]

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.[1]

-

Drain the DMF from the reaction vessel.

Protocol 2: Standard Fmoc-Amino Acid Coupling Cycle

This cycle is repeated for each standard amino acid in the peptide sequence.

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HCTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the reaction completion, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Protocol 3: Incorporation of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Due to the steric hindrance of this building block, a more robust coupling protocol is required.

-

Activation and Coupling:

-

In a separate vial, dissolve 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activate the mixture by allowing it to stand for 5-10 minutes.

-

Add the activated solution to the deprotected resin-bound peptide.

-

Agitate the mixture for 4-6 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or microwave-assisted coupling can be employed.[6]

-

Monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling may be necessary.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (DCM) (3-5 times).

-

Protocol 4: Cleavage and Deprotection

The choice of cleavage cocktail is critical to ensure complete removal of side-chain protecting groups while minimizing side reactions.[12]

-

Preparation of Cleavage Cocktail:

-

A standard and effective cleavage cocktail for many peptides is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[12]

-

For peptides containing sensitive residues like tryptophan, methionine, or cysteine, specific scavengers are crucial. For instance, triisopropylsilane (TIS) is a common scavenger. A widely used general-purpose cocktail is TFA/TIS/water (95:2.5:2.5).[12]

-

-

Cleavage Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Quantitative Data and Considerations

The efficiency of incorporating sterically hindered unnatural amino acids can vary. The following table provides a general guideline for the quantities of reagents for a 0.1 mmol scale synthesis.

| Reagent/Component | Amount for Standard Amino Acid | Amount for 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid | Rationale |

| Resin Loading | 0.1 mmol | 0.1 mmol | Starting scale of the synthesis. |

| Fmoc-Amino Acid | 0.3 - 0.5 mmol (3-5 eq) | 0.3 - 0.5 mmol (3-5 eq) | Excess to drive the reaction to completion. |

| Coupling Agent (e.g., HATU) | 0.3 - 0.5 mmol (3-5 eq) | 0.3 - 0.5 mmol (3-5 eq) | A potent coupling agent is crucial for the hindered amino acid.[9] |

| Base (e.g., DIPEA) | 0.6 - 1.0 mmol (6-10 eq) | 0.6 - 1.0 mmol (6-10 eq) | To activate the coupling agent and neutralize the growing peptide chain. |

| Coupling Time | 1 - 2 hours | 4 - 6 hours (or longer) | Increased time to overcome steric hindrance.[5] |

| Cleavage Cocktail | ~10 mL | ~10 mL | Sufficient volume to swell the resin and facilitate cleavage. |

Troubleshooting and Expert Insights

-

Incomplete Coupling: A positive Kaiser test after the coupling step indicates the presence of free amines. In this case, a second coupling (recoupling) with a fresh solution of the activated amino acid is recommended. Capping the unreacted amines with acetic anhydride can be considered as an alternative, but this will terminate the chain.

-

Aspartimide Formation: For sequences containing aspartic acid, the risk of aspartimide formation is a known side reaction, especially during repeated exposure to piperidine.[13] Using a bulky protecting group on the aspartic acid side chain and minimizing the deprotection time can help mitigate this issue.

-

Microwave-Assisted SPPS: For particularly challenging sequences, including the incorporation of multiple sterically hindered residues, microwave-assisted SPPS can significantly enhance coupling efficiency and reduce reaction times.[6]

Conclusion

The successful incorporation of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid into synthetic peptides is achievable with careful consideration of the challenges posed by its steric bulk. By employing potent coupling reagents, optimizing reaction times, and utilizing appropriate cleavage conditions, researchers can effectively integrate this unique building block to create novel peptides with potentially enhanced pharmacological properties. The protocols and guidelines presented here provide a robust starting point for scientists and drug development professionals aiming to explore the expanded chemical space offered by this and other complex unnatural amino acids.

References

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.

- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Wang, F., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 87(19), e00865-21.

- BOC Sciences. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins.

- CEM. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).

- BOC Sciences. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.

- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.

- Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.

- Ellman, J. A., & O'Donnell, M. J. (1995). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 117(49), 12353-12354.

- Vankayala, S. L., et al. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 20(15), 4584-4587.

- Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Pawlas, J., et al. (2024). Advancing Green Chemistry: Novel Approaches to Peptide Cleavage from Resin Without Ethers as Solvent. International Journal of Peptide Research and Therapeutics.

- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.

- Fields, G. B. (1997). A cleavage cocktail for methionine-containing peptides. Peptide Science, 40(2), 95-101.

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Chemspace. (n.d.). 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Thoreauchem. (n.d.). 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). (R)-N-Fmoc-piperidine-2-carboxylic acid.

- D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7248.

- Lan, Y., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7068-7076.

- Guidechem. (n.d.). 1-(3-bromo-5-fluorobenzoyl)piperidine-4-carboxylic acid.

- Park, S., et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpt.com [jpt.com]

- 5. researchgate.net [researchgate.net]

- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. 肽偶联剂选择指南 [sigmaaldrich.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. ijsrst.com [ijsrst.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yield and purity.

Introduction

The synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is a critical step in various research and development pipelines. This N-acylation reaction, typically performed under Schotten-Baumann or similar conditions, involves the formation of an amide bond between piperidine-2-carboxylic acid and 4-bromo-3-fluorobenzoyl chloride. While conceptually straightforward, achieving high yield and purity can be challenging due to competing side reactions and the physicochemical properties of the reactants and product. This guide provides a systematic approach to troubleshooting common issues and optimizing your synthetic protocol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Consistently Low Reaction Yield (<60%)

A low yield of the desired product is one of the most common challenges in this synthesis. Several factors can contribute to this issue.

| Potential Cause | Explanation | Recommended Solution |

| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing in a biphasic system. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials. - Increase Reaction Time: Extend the reaction time in increments of 2-4 hours. - Optimize Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes improve the rate, but be cautious of potential side reactions. - Vigorous Stirring: In a biphasic system (e.g., dichloromethane/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs. |

| Hydrolysis of Acyl Chloride | 4-Bromo-3-fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of aqueous base. This side reaction consumes the acylating agent.[1] | - Slow Addition of Base: Add the aqueous base dropwise to the reaction mixture to maintain a controlled pH and minimize the concentration of hydroxide ions in the aqueous phase. - Anhydrous Conditions (Alternative Method): Consider running the reaction under anhydrous conditions using an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). |

| Incorrect Stoichiometry | An improper molar ratio of reactants can limit the yield. | - Use a Slight Excess of Acylating Agent: Employ a 1.1 to 1.2 molar equivalent of 4-bromo-3-fluorobenzoyl chloride relative to piperidine-2-carboxylic acid. This can help drive the reaction to completion, but be aware that excess acyl chloride will need to be removed during workup. |

| Poor Solubility of Piperidine-2-carboxylic Acid | Piperidine-2-carboxylic acid is a zwitterionic amino acid with high solubility in water but limited solubility in many organic solvents.[2] In a biphasic system, its concentration in the organic phase where the acyl chloride resides may be low. | - Optimize Solvent System: For a biphasic reaction, ensure the aqueous phase is basic enough to deprotonate the carboxylic acid and increase its solubility. - Homogeneous System: Consider a single-phase system using a polar aprotic solvent like dimethylformamide (DMF) with an organic base. However, be mindful that purification from high-boiling solvents like DMF can be challenging. |

Problem 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield of the desired product.

| Potential Cause | Explanation | Recommended Solution |

| Unreacted Starting Materials | Incomplete reaction will leave unreacted piperidine-2-carboxylic acid and 4-bromo-3-fluorobenzoic acid (from hydrolysis of the acyl chloride). | - Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" in Problem 1. - Workup Procedure: An acidic wash (e.g., dilute HCl) during the workup can remove unreacted piperidine-2-carboxylic acid by converting it to its water-soluble hydrochloride salt. A basic wash (e.g., dilute NaHCO₃) can remove unreacted 4-bromo-3-fluorobenzoic acid. |

| Formation of a Dimer/Oligomer | The N-H of one molecule of piperidine-2-carboxylic acid could potentially react with the activated carboxyl group of another, though this is less likely under these conditions. | - Ensure Proper Deprotonation: The presence of a suitable base should deprotonate the secondary amine, making it the primary nucleophile for the acyl chloride. |

| Hydrolysis Product | The primary impurity is often 4-bromo-3-fluorobenzoic acid, resulting from the hydrolysis of the acyl chloride. | - Control pH and Temperature: Minimize the exposure of the acyl chloride to strong aqueous base and high temperatures. - Purification: This acidic impurity can be effectively removed with a basic wash during the workup procedure. |

Problem 3: Difficulty in Product Purification and Isolation

Even with a successful reaction, isolating the pure product can be a hurdle.

| Potential Cause | Explanation | Recommended Solution |

| Emulsion Formation During Workup | The product, being amphiphilic to some extent, can cause emulsions during the extractive workup, especially in biphasic systems. | - Add Brine: Washing with a saturated sodium chloride solution (brine) can help break emulsions. - Centrifugation: If a persistent emulsion forms, centrifugation can aid in phase separation. - Filter through Celite: Passing the mixture through a pad of Celite can sometimes help break up emulsions. |

| Product is an Oil or Gummy Solid | The product may not crystallize easily, making it difficult to handle and purify by recrystallization. | - Column Chromatography: Purification by silica gel column chromatography is a reliable method. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. - Trituration: If the product is an amorphous solid, trituration with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexane) can induce crystallization and remove some impurities. |

| Product Loss During Purification | Significant amounts of the product can be lost during multiple extraction and chromatography steps. | - Optimize Chromatography: Use a column with the appropriate diameter-to-height ratio and carefully select the eluent system based on TLC analysis to ensure good separation. - Minimize Transfers: Reduce the number of transfers between flasks to minimize mechanical losses. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for the synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid?

A1: A reliable starting point is a modified Schotten-Baumann reaction. Here is a detailed protocol:

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

-

Piperidine-2-carboxylic acid (1.0 eq)

-

4-Bromo-3-fluorobenzoyl chloride (1.1 eq)

-

Sodium hydroxide (2.5 eq)

-

Dichloromethane (DCM)

-

Water

-

1 M Hydrochloric acid (HCl)

-